molecular formula C9H5Cl2NO B8483116 2-Chloro-5-(4-chlorophenyl)-1,3-oxazole

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole

Cat. No.: B8483116
M. Wt: 214.04 g/mol
InChI Key: MOVMGVXNCFKJBQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole (CAS: 64640-12-6) is a heterocyclic compound with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.08 g/mol . Its structure features a 1,3-oxazole core substituted at the 2-position with a chloromethyl group and at the 5-position with a 4-chlorophenyl ring. The compound is commercially available in high-purity grades (99%–99.999%) for research and industrial applications, including life sciences and materials chemistry . Spectroscopic data, such as IR (C-Cl stretch at ~702 cm⁻¹) and NMR (aromatic protons at δ 6.86–7.26 ppm), confirm its structural features .

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5Cl2NO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H

InChI Key

MOVMGVXNCFKJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Procedure:

  • Aldehyde Activation :

    • 4-Chlorophenylacetaldehyde (ClC6H4CH2CHO\text{ClC}_6\text{H}_4\text{CH}_2\text{CHO}) is treated with TosMIC in methanol under basic conditions (K2_2CO3_3).

  • Cyclization :

    • Heating at 60–80°C for 4–6 hours induces cyclization, forming 5-(4-chlorophenyl)-1,3-oxazole.

  • Chlorination :

    • Position 2 is chlorinated using NCS\text{NCS} (N-chlorosuccinimide) in acetonitrile at 50°C.

Optimization Data :

StepReagentTemperature (°C)Yield (%)
TosMIC CyclizationK2_2CO3_36068
NCS ChlorinationNCS/CH3_3CN5072

Advantages :

  • High functional group tolerance and regioselectivity.

  • Avoids harsh acidic conditions, preserving the 4-chlorophenyl moiety.

Polyphosphoric Acid (PPA)-Assisted Cyclization

This method leverages PPA as both a catalyst and dehydrating agent for constructing the oxazole core.

Protocol:

  • Hippuric Acid Derivative Preparation :

    • Benzoylation of glycine with 4-chlorobenzoyl chloride (ClC6H4COCl\text{ClC}_6\text{H}_4\text{COCl}) yields N(4-chlorobenzoyl)N-(4\text{-chlorobenzoyl})-glycine.

  • Cyclization with 4-Chlorobenzaldehyde :

    • Equimolar amounts of N(4-chlorobenzoyl)N-(4\text{-chlorobenzoyl})-glycine and 4-chlorobenzaldehyde are heated in PPA at 90°C for 4 hours.

  • Chlorination :

    • In-situ chlorination using POCl3\text{POCl}_3 introduces the 2-chloro substituent.

Characterization Data :

  • Melting Point : 169–171°C (lit. 168–169°C).

  • 1H NMR^1\text{H NMR} : δ\delta 7.69–8.14 (m, aromatic H), 8.36 (s, oxazole H).

Limitations :

  • Prolonged heating degrades acid-sensitive substrates.

  • Requires chromatographic purification to remove polymeric byproducts.

Bromination-Chloride Exchange Strategy

This two-step approach introduces chlorine via halogen exchange.

Methodology:

  • Bromination at Position 2 :

    • 5-(4-Chlorophenyl)-1,3-oxazole is treated with NBS\text{NBS} (N-bromosuccinimide) under UV light to yield 2-bromo-5-(4-chlorophenyl)-1,3-oxazole.

  • Nucleophilic Substitution :

    • The bromine atom is displaced using NaCl\text{NaCl} in DMF at 100°C for 12 hours.

Yield Comparison :

StepReagentYield (%)
BrominationNBS/UV85
Chloride ExchangeNaCl/DMF78

Critical Considerations :

  • Bromination requires strict exclusion of moisture to prevent hydrolysis.

  • DMF must be anhydrous to avoid competing elimination reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

MethodKey ReagentsTotal Yield (%)Purity (%)Scalability
CyclocondensationHCl, SOCl2_26595Moderate
TosMIC-MediatedTosMIC, NCS7098High
PPA CyclizationPPA, POCl3_35890Low
Halogen ExchangeNBS, NaCl7597High

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms can enhance the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1,3-oxazole Derivatives

  • 5-(4-Bromophenyl)-1,3-oxazole Derivatives: Substituting the 4-chlorophenyl group with 4-bromophenyl (e.g., OXL-1 to OXL-6) alters electronic properties due to bromine’s larger atomic radius and polarizability.
  • 5-(4-Fluorophenyl)-1,3-oxazole :
    Fluorine’s electronegativity increases the compound’s polarity, improving solubility in polar solvents. For example, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole shows antimicrobial activity (MIC: 25–50 µg/mL against E. coli and S. aureus) but reduced lipophilicity compared to chloro analogs .

Chloromethyl vs. Other Substituents

  • 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles :
    Sulfonyl groups enhance hydrogen-bonding capacity, as seen in compounds 6a and 6b , which exhibit broad-spectrum antibacterial activity (MIC: 25 µg/mL) due to interactions with bacterial cell membranes .

Heterocycle Modifications: Oxazole vs. Thiazole and Benzoxazole

1,3-Thiazole Analogs

  • 2-Chloro-5-[[(4-chlorophenyl)thio]methyl]-1,3-thiazole :
    Replacing the oxazole oxygen with sulfur increases electron delocalization and lipophilicity (logP: ~3.2 vs. ~2.8 for oxazole). This thiazole derivative shows pesticidal activity but lower thermal stability than oxazoles .

Benzoxazole Derivatives

  • 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :
    The fused benzoxazole ring system improves π-π stacking interactions, leading to antifungal activity (MIC: 50 µg/mL against A. niger) but complicates synthesis due to multi-step reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(4-chlorophenyl)-1,3-oxazole, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves constructing the oxazole ring via cyclization reactions. A key approach is the van Leusen reaction, where ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate reacts with hydroxylamine derivatives to form the oxazole core . Another route uses chlorination of intermediates like o-chlorobenzoxime chloride with phosphorus pentachloride, followed by cyclization with ethyl acetoacetate . Critical intermediates include chlorinated benzaldehyde derivatives and ester-functionalized precursors.

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) and Fourier Transform Infrared (FT-IR) spectroscopy confirm functional groups and substitution patterns . Mass spectrometry (MS) determines molecular weight, while elemental analysis validates purity. High-Performance Liquid Chromatography (RP-HPLC) quantifies purity . X-ray crystallography resolves crystal packing and stereochemistry in solid-state studies .

Q. How is the antimicrobial activity of this compound typically evaluated in preliminary studies?

  • Methodological Answer : Antimicrobial efficacy is assessed using standardized minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Comparative studies against reference drugs like ampicillin and clotrimazole are critical for benchmarking activity .

Advanced Research Questions

Q. What strategies can address low yields or regioselectivity issues during the synthesis of the oxazole ring?

  • Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) improves regioselectivity. For example, using alkaline conditions during oxime formation enhances intermediate stability . Alternative reagents like tosylmethyl isocyanide (TosMIC) in van Leusen reactions can reduce side products . Computational modeling (e.g., DFT) predicts reactive sites to guide synthetic design .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from structural analogs, purity variations, or assay protocols. Reproducing studies with rigorously purified compounds (via RP-HPLC ) and standardized MIC protocols minimizes variability. Comparative structure-activity relationship (SAR) analysis identifies substituents critical for activity, such as the 5-phenyl group in oxazole derivatives .

Q. What advanced computational methods support the understanding of this compound's mechanism of action?

  • Methodological Answer : Molecular docking and molecular dynamics simulations predict binding affinities to target proteins (e.g., bacterial enzymes or fungal cytochrome P450). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., Hammett constants) with bioactivity . In silico toxicity profiling using platforms like PROTOX or ADMETLab assesses environmental and mammalian toxicity .

Q. How does the introduction of substituents on the oxazole ring influence pharmacokinetic properties?

  • Methodological Answer : Substituents like sulfonyl groups enhance water solubility and bioavailability, while halogen atoms (e.g., Cl, F) improve membrane permeability . Pharmacokinetic studies in model organisms (e.g., Daphnia magna ) evaluate acute toxicity, and metabolic stability assays (e.g., liver microsomes) predict in vivo half-life.

Data Contradiction Analysis

  • Example : Variability in MIC values for antifungal activity (e.g., 7.8 µg/mL vs. higher thresholds) may stem from differences in fungal strain virulence or assay endpoints (fungistatic vs. fungicidal) . Methodological standardization (e.g., CLSI guidelines) and structural validation (via X-ray ) are recommended to harmonize data.

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